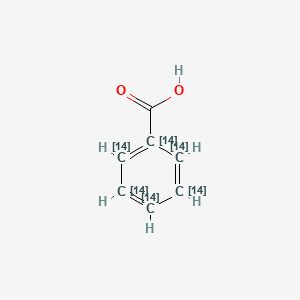

Benzoic acid-ring-UL-14C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

74920-45-9 |

|---|---|

Molecular Formula |

C7H6O2 |

Molecular Weight |

134.077 g/mol |

IUPAC Name |

(1,2,3,4,5,6-14C6)cyclohexatrienecarboxylic acid |

InChI |

InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i1+2,2+2,3+2,4+2,5+2,6+2 |

InChI Key |

WPYMKLBDIGXBTP-YROCTSJKSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)O |

Isomeric SMILES |

[14CH]1=[14CH][14CH]=[14C]([14CH]=[14CH]1)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-Depth Technical Guide to Benzoic acid-ring-UL-14C for Advanced Research

This guide provides an in-depth exploration of this compound, a critical tool in modern drug development and metabolic research. We will move beyond simple definitions to discuss the strategic application, experimental causality, and data interpretation required by researchers and scientists in the field. The structure of this document is designed to logically flow from fundamental principles to practical application, ensuring a comprehensive understanding for professionals in drug development.

The Strategic Importance of Carbon-14 in Drug Discovery

The journey of a drug candidate from discovery to market is fraught with challenges, a primary one being the thorough understanding of its behavior within a biological system.[1] This is where radiolabeling, specifically with Carbon-14 (¹⁴C), becomes an indispensable technique. The rationale for selecting ¹⁴C is its ability to be substituted for a native Carbon-12 atom without altering the molecule's chemical properties or biological activity.[2][3] This chemical identity allows researchers to trace the fate of a drug molecule with high precision and sensitivity.[1][4]

Why Carbon-14?

-

Metabolic Stability: The ¹⁴C label is typically placed in a metabolically stable position on the molecule to prevent premature loss of the radiolabel during metabolic processes.

-

Long Half-Life: With a half-life of 5,730 ± 40 years, ¹⁴C requires no correction for decay during the typical timeframe of a drug development program.[1]

-

Low Energy Beta Emitter: ¹⁴C emits low-energy beta particles (maximum 156keV), which are easily detected by common laboratory instruments like liquid scintillation counters, yet pose a manageable safety risk with proper handling procedures.[1]

This compound, where "UL" signifies Uniformly Labeled, means that all six carbon atoms within the benzene ring are ¹⁴C. This is particularly advantageous for metabolic studies, as the aromatic ring often remains intact through various biotransformations, ensuring the radiotracer is not lost even if the carboxyl group is cleaved.

Core Characteristics: this compound

A comprehensive understanding of the molecule's properties is fundamental to its effective use.

Physicochemical and Radiochemical Properties

The properties of this compound are nearly identical to its non-labeled counterpart, with the key difference being its radioactivity.

| Property | Value | Source |

| Chemical Formula | [¹⁴C]₆C₁H₆O₂ | [5] |

| Molecular Weight | ~134.077 g/mol | [5] |

| CAS Number | 74920-45-9 | [5] |

| Appearance | White or colorless crystalline solid | [6] |

| Solubility | Soluble in water (2.9 g/L at 25°C), alcohol, and benzene | [7] |

| Radioisotope | Carbon-14 (¹⁴C) | [1] |

| Half-life | 5,730 ± 40 years | [1] |

| Emission | Beta (β⁻) particles | [1] |

| Max. Beta Energy | 156 keV | [1] |

Synthesis and Quality Control

The synthesis of ¹⁴C-labeled compounds is a specialized process that prioritizes efficiency and purity due to the cost and scarcity of the starting materials.

The typical starting material for ¹⁴C labeling is Barium [¹⁴C]-carbonate, which is currently supplied commercially by a limited number of facilities.[1] This is converted into key synthons for incorporation into the target molecule.

Caption: Generalized workflow for the synthesis of this compound.

Causality in Quality Control: The most critical quality attribute for a radiolabeled compound is its radiochemical purity .[8] This is the proportion of the total radioactivity that is present in the desired chemical form.[9] Impurities can lead to erroneous data, suggesting false metabolic pathways or persistent drug residues.[8] Therefore, rigorous analysis, typically by High-Performance Liquid Chromatography (HPLC) with a radiodetector, is a non-negotiable, self-validating step before any experimental use.

Application in ADME and Metabolic Pathway Elucidation

The primary application of this compound is in Absorption, Distribution, Metabolism, and Excretion (ADME) studies, which are fundamental to both preclinical and clinical drug development.[1][3]

The ADME Paradigm

Caption: Workflow of a typical preclinical ADME study using a ¹⁴C-labeled compound.

Metabolic Fate of Benzoic Acid

In most mammalian systems, benzoic acid undergoes two primary metabolic transformations in the liver, a process dependent on mitochondrial function.[10][11]

-

Conjugation with Glycine: The predominant pathway involves activation to Benzoyl-CoA, followed by conjugation with the amino acid glycine to form Hippuric Acid , which is then excreted in the urine.[10][12]

-

Glucuronidation: A secondary pathway is conjugation with glucuronic acid to form Benzoyl Glucuronide .[10]

The ratio of these metabolites can provide insights into the metabolic state of the organism. For instance, in protein-energy deficient models, a smaller proportion of benzoic acid is excreted as hippuric acid, with a corresponding increase in the glucuronide conjugate.[10]

Caption: Metabolic conversion of Benzoic Acid to its major urinary metabolites.

Experimental Methodologies and Protocols

Scientific integrity demands robust and reproducible protocols. The choice of analytical technique is driven by the required sensitivity and the nature of the study.

Key Analytical Techniques: LSC vs. AMS

| Feature | Liquid Scintillation Counting (LSC) | Accelerator Mass Spectrometry (AMS) |

| Principle | Measures light photons produced by β-particles interacting with a scintillator. | Directly counts ¹⁴C atoms.[8] |

| Sensitivity | Lower; suitable for preclinical and mass balance studies.[2][13] | Extremely high; enables human microdosing studies with very low radioactivity levels.[1][8] |

| Sample Size | Larger sample volume required.[14] | Can analyze very small samples (<1 mg).[14] |

| Cost | Relatively low instrument and operational cost.[2] | High instrument and operational cost.[1] |

| Throughput | High; suitable for large sample sets. | Lower; more complex sample preparation. |

Protocol: In Vivo Metabolic Study in a Rodent Model

This protocol outlines a foundational experiment to determine the excretion and metabolic profile of this compound.

Objective: To quantify the excretion routes and identify major metabolites of [¹⁴C]-Benzoic Acid following oral administration to rats.

Methodology:

-

Dose Preparation:

-

Accurately weigh a quantity of this compound.

-

Dissolve in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) to a final concentration appropriate for the study dose (e.g., 10 mg/kg) and radioactivity level (e.g., 5 µCi/animal).

-

Causality: The vehicle must be inert and ensure the compound is fully solubilized or suspended for accurate dosing.

-

-

Animal Dosing and Housing:

-

Fast male Sprague-Dawley rats overnight (water ad libitum).

-

Administer the prepared dose via oral gavage.

-

Place each animal in an individual metabolism cage designed for the separate collection of urine and feces.

-

-

Sample Collection:

-

Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h, 48-72h).[2]

-

At the end of the study, collect terminal blood samples and selected tissues.

-

Self-Validation: Meticulous collection is crucial for an accurate mass balance calculation, where the goal is to recover >95% of the administered radioactive dose.

-

-

Sample Processing:

-

Measure and record the volume/weight of urine and feces for each collection interval.

-

Homogenize feces and tissues.

-

Aliquots of urine, blood, and homogenates are taken for analysis.

-

-

Radioactivity Quantification (LSC):

-

Add a known aliquot of each sample matrix to a scintillation vial containing a suitable scintillation cocktail.

-

Analyze using a liquid scintillation counter to determine the disintegrations per minute (DPM).

-

Convert DPM to µCi or Bq to calculate the percentage of the administered dose in each sample.

-

-

Metabolite Profiling:

-

Pool urine samples (e.g., 0-24h).

-

Analyze directly or after extraction using an HPLC system equipped with a radiodetector.[15]

-

Compare the retention times of radioactive peaks with authentic standards of benzoic acid and hippuric acid to identify and quantify metabolites.

-

Safety and Handling of Radiolabeled Compounds

While ¹⁴C is a low-energy beta emitter, all radioactive materials must be handled with care according to the principles of ALARA (As Low As Reasonably Achievable).

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[16][17]

-

Designated Areas: All work with radioactive materials should be conducted in designated and clearly labeled areas, preferably within a fume hood to prevent inhalation of dust.[17][18]

-

Contamination Monitoring: Regularly monitor work surfaces and personnel for contamination using a survey meter (e.g., a Geiger-Müller counter with a pancake probe) or wipe tests analyzed by LSC.

-

Waste Disposal: Radioactive waste must be segregated and disposed of according to institutional and national regulations.

-

Incompatible Materials: Benzoic acid is incompatible with strong oxidizing agents and strong bases.[16]

Conclusion

This compound is more than just a catalog chemical; it is a precision tool that, when applied with rigorous scientific methodology, provides invaluable data for drug development and metabolic research. Its utility in defining the ADME properties of new chemical entities helps to build the safety and efficacy profiles required by regulatory agencies. By understanding the principles of its synthesis, quality control, application, and safe handling, researchers can confidently generate reliable and reproducible data, accelerating the journey of innovative medicines to the patients who need them.

References

-

Almac Group. (n.d.). Carbon-14 labelled API manufacturing. Retrieved from Almac Group website. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Akingbemi, B. T., & Osinubi, O. A. (1980). The metabolic fate of [14C] benzoic acid in protein-energy deficient rats. Toxicology Letters, 5(6), 363-367. [Link]

- Google Patents. (n.d.).

-

New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. [Link]

-

Open MedScience. (2024, October 28). The Role of Carbon-14 Radiolabelling in ADME Studies. [Link]

-

ResearchGate. (2009). Fast and efficient synthesis of 14C labelled benzonitriles and their corresponding acids. [Link]

-

Reiner, A. M. (1971). Metabolism of benzoic acid by bacteria: 3,5-cyclohexadiene-1,2-diol-1-carboxylic acid is an intermediate in the formation of catechol. Journal of Bacteriology, 108(1), 89-94. [Link]

-

SDS Manager. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. [Link]

-

YouTube. (2021, May 11). Benzoic Acid Synthesis. [Link]

-

Open MedScience. (2024, November 3). Revolutionising Drug Research with Carbon-14 Labelled APIs. [Link]

-

ResearchGate. (2025, August 6). Oxidation of benzoic acid-1-14C to phenol. [Link]

-

MDPI. (2022, July 18). Benzoic Acid Metabolism and Lipopolysaccharide Synthesis of Intestinal Microbiome Affects the Health of Ruminants under Free-Range and Captive Mode. [Link]

-

Valudor Products. (2026, January 29). Safety Data Sheet: benzoic acid. [Link]

-

Labbox. (n.d.). Benzoic acid AGR - Safety Data Sheet. [Link]

-

ResearchGate. (n.d.). Metabolic pathway for the generation of the major [ 14 C]-diclofenac.... [Link]

-

Justlong in Food. (2024, January 29). Chemical Properties of Benzoic Acid: Detailed Analysis. [Link]

-

Krahenbuhl, S., & Reichen, J. (1993). Benzoic acid metabolism reflects hepatic mitochondrial function in rats with long-term extrahepatic cholestasis. Hepatology, 18(5), 1189-1196. [Link]

-

Selcia. (n.d.). custom carbon-14 radiolabelling. [Link]

-

Breckland Scientific Supplies Ltd. (2018, October 23). Benzoic Acid - SAFETY DATA SHEET. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. [Link]

-

Wikipedia. (n.d.). Benzoic acid. [Link]

-

Moravek, Inc. (2019, October 27). Understanding Carbon-14 Use In Pharmaceutical Manufacturing. [Link]

-

Wikipedia. (n.d.). Benzoic acid. [Link]

-

U.K. Radiopharmacy Group. (n.d.). Radiochemical Purity Systems of Radiopharmaceuticals. [Link]

-

Royal Society of Chemistry. (n.d.). Benzoic acid-organocatalyzed ring-opening (co)polymerization (ORO(c)P) of l-lactide and ε-caprolactone under solvent-free conditions: from simplicity to recyclability. [Link]

-

MDPI. (2023, June 9). Quality Assurance of Potential Radioanalytical Methods for 14 C in Environmental Samples. [Link]

-

ResearchGate. (n.d.). Examples of required radiochemical purity for commonly used radiopharmaceuticals. [Link]

Sources

- 1. almacgroup.com [almacgroup.com]

- 2. openmedscience.com [openmedscience.com]

- 3. openmedscience.com [openmedscience.com]

- 4. moravek.com [moravek.com]

- 5. This compound | C7H6O2 | CID 11768623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzoic acid - Wikipedia [en.wikipedia.org]

- 7. 99.5-100.5% (alkalimetric), crystalline, meets analytical specification of Ph. Eur., BP, USP, FCC, E210, 99.5-100.5% (alkalimetric) | Sigma-Aldrich [sigmaaldrich.com]

- 8. selcia.com [selcia.com]

- 9. cdn.ymaws.com [cdn.ymaws.com]

- 10. The metabolic fate of [14C] benzoic acid in protein-energy deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzoic acid metabolism reflects hepatic mitochondrial function in rats with long-term extrahepatic cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. measurlabs.com [measurlabs.com]

- 15. researchgate.net [researchgate.net]

- 16. nj.gov [nj.gov]

- 17. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]

- 18. brecklandscientific.co.uk [brecklandscientific.co.uk]

The Unseen Journey: A Technical Guide to Environmental Fate Studies with ¹⁴C-Labeled Compounds

Foreword: Tracing the Invisible to Ensure a Visible Future

In the development of novel chemicals, from life-saving pharmaceuticals to crop-protecting agents, understanding their ultimate destination and transformation within the environment is not merely a regulatory hurdle; it is a scientific and ethical imperative. The environment is a complex, interconnected system of soil, water, and air, each with its own unique physical, chemical, and biological characteristics. A compound released into this system embarks on an unseen journey, undergoing processes of transport, transformation, and potential accumulation. To illuminate this path, scientists rely on a powerful and precise tool: radiolabeling, most notably with Carbon-14 (¹⁴C).

This guide is designed for researchers, scientists, and drug development professionals who are tasked with navigating the intricate world of environmental fate studies. It is not a rigid recitation of protocols but a deep dive into the "why" behind the "how." As a senior application scientist, my aim is to provide not just the technical steps, but the strategic thinking and scientific rationale that underpin robust and reliable environmental fate assessments. We will explore the core principles of using ¹⁴C as a tracer, delve into the key experimental designs mandated and recommended by global regulatory bodies, and unpack the analytical techniques that allow us to follow the trail of these labeled molecules. By understanding the causality behind our experimental choices, we can design studies that are not only compliant but also scientifically sound, providing the trustworthy data needed to protect our environment for future generations.

The Power of Carbon-14: Why Radiolabeling is the Gold Standard

The fundamental challenge in environmental fate studies is to track a specific chemical amidst a vast and complex background of naturally occurring organic matter. This is where the utility of ¹⁴C becomes unparalleled. By strategically replacing one or more stable carbon atoms in a molecule with the radioactive isotope ¹⁴C, we create a "tagged" version of the compound. This tag emits a low-energy beta particle that can be sensitively and selectively detected, allowing us to trace the molecule and its transformation products through various environmental compartments.[1]

The use of ¹⁴C-labeled compounds is often mandatory or strongly recommended in regulatory guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), particularly for studies on metabolism, distribution, and residue analysis in crops and soil.[2] The key advantages of using ¹⁴C include:

-

Unambiguous Tracking: The radioactivity is a unique signature of the test compound and its derivatives, eliminating confusion with background substances.

-

Mass Balance: It allows for a complete accounting of the applied radioactivity, ensuring that we can determine the distribution of the parent compound and its metabolites in all relevant environmental compartments, including volatile products and non-extractable residues.[2]

-

High Sensitivity: Modern analytical techniques can detect very low levels of ¹⁴C, enabling studies at environmentally relevant concentrations.

-

Metabolic Pathway Elucidation: By tracking the ¹⁴C label, we can identify and quantify metabolites, providing a clear picture of the degradation pathway.

The selection of the labeling position within the molecule is a critical first step. The ¹⁴C atom should be placed in a stable part of the molecule that is unlikely to be cleaved off early in the degradation process, ensuring that the radiolabel remains a valid tracer for the core structure of the compound.[3]

The Core Environmental Fate Studies: A Multi-faceted Investigation

A comprehensive environmental fate assessment involves a suite of studies designed to understand a compound's behavior in different environmental matrices. The following sections detail the core studies, their objectives, and the underlying scientific principles.

Transformation and Degradation: The Chemical and Biological Breakdown

These studies investigate how a compound is broken down by chemical (abiotic) and biological (biotic) processes.

The "Why": Water is a ubiquitous component of the environment, and its pH can significantly influence the stability of a chemical. Hydrolysis, the reaction with water, is a primary abiotic degradation pathway.[4][5] Understanding the rate of hydrolysis at different pH levels (typically 4, 7, and 9 to represent acidic, neutral, and alkaline conditions) is crucial for predicting a compound's persistence in aquatic environments.[6][7]

Experimental Protocol: OECD 111

-

Preparation: A sterile aqueous buffer solution is prepared at the desired pH (4, 7, and 9).[8] The ¹⁴C-labeled test substance is added at a concentration not exceeding 0.01 M or half its saturation concentration.[8]

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test to assess stability, followed by lower temperatures for definitive studies).[6][7]

-

Sampling: Aliquots are taken at predefined time intervals.

-

Analysis: The concentration of the parent ¹⁴C-compound and any major hydrolysis products are determined using techniques like radio-High-Performance Liquid Chromatography (radio-HPLC).[6]

-

Data Evaluation: The rate of hydrolysis and the half-life (DT₅₀) of the compound at each pH are calculated.

Table 1: Typical Incubation Conditions for OECD 111

| Parameter | Preliminary Test | Definitive Test |

| Temperature | 50 ± 0.5°C | Typically two or more temperatures between <25°C and 70°C |

| pH | 4.0, 7.0, 9.0 | pH values where instability was observed in the preliminary test |

| Duration | 5 days | Until 90% degradation or 30 days, whichever is first |

The "Why": Soil is a dynamic living matrix teeming with microorganisms that can metabolize a vast array of organic compounds. This study assesses the rate and pathway of degradation in the presence (aerobic) and absence (anaerobic) of oxygen, which are conditions found in different soil layers.[9][10]

Experimental Protocol: OECD 307

-

Soil Selection: Representative soil types (e.g., sandy loam, silty loam) are chosen.[11]

-

Application: The ¹⁴C-labeled test substance is applied to the soil samples at a rate corresponding to the maximum recommended agricultural application rate.[11]

-

Incubation:

-

Aerobic: Soil is maintained at a specific moisture content (e.g., 40-60% of maximum water holding capacity) and incubated in the dark at a constant temperature (e.g., 20°C). A continuous flow of air is passed through the incubation vessels to maintain aerobic conditions.[12]

-

Anaerobic: The soil is saturated with water and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions before incubation.

-

-

Trapping Volatiles: The effluent air from the aerobic systems is passed through traps containing solutions (e.g., ethylene glycol, sodium hydroxide) to capture ¹⁴C-labeled organic volatiles and ¹⁴CO₂ (the ultimate mineralization product).[11][12]

-

Sampling and Extraction: Soil samples are taken at various time points (typically up to 120 days) and extracted with appropriate solvents.[11][13]

-

Analysis: The extracts are analyzed by radio-HPLC or radio-Thin Layer Chromatography (radio-TLC) to quantify the parent compound and its transformation products. The radioactivity in the volatile traps and the non-extractable residues (NERs) in the soil are also quantified.[12]

-

Mass Balance: A mass balance is performed at each sampling point to account for all the applied radioactivity.

Diagram 1: Experimental Workflow for Aerobic Soil Metabolism (OECD 307)

Caption: Workflow for an aerobic soil metabolism study (OECD 307).

The "Why": Many chemicals eventually find their way into aquatic environments, where they can partition between the water column and the sediment. Sediments can act as both a sink and a source of contaminants and provide unique environments for microbial degradation. This study simulates these conditions to determine the fate of a compound in water-sediment systems.[14][15][16]

Experimental Protocol: OECD 308

The protocol is similar in principle to the soil metabolism study but uses water and sediment collected from natural sources.

-

System Setup: Intact water-sediment cores or reconstituted systems are placed in incubation vessels.[17]

-

Application: The ¹⁴C-labeled test substance is typically applied to the water phase.[18]

-

Incubation:

-

Aerobic: The overlying water is gently aerated to maintain aerobic conditions at the sediment-water interface.

-

Anaerobic: The system is purged with an inert gas to create and maintain anaerobic conditions throughout.

-

-

Sampling: At various time points (up to 100 days), the water and sediment phases are separated and analyzed.[14][18]

-

Analysis: Both the water and sediment are extracted and analyzed for the parent compound and transformation products. Volatiles are trapped and quantified.

-

Data Evaluation: The partitioning behavior between water and sediment, the degradation rates in both compartments, and the overall system degradation rate are determined.

Mobility and Transport: Where Does It Go?

These studies assess the potential for a compound to move within and between environmental compartments.

The "Why": A chemical's tendency to bind to soil or sediment particles (adsorption) versus remaining in the water phase is a critical factor controlling its mobility, bioavailability, and degradation rate.[19] This study quantifies this partitioning behavior.[20][21]

Experimental Protocol: OECD 106

-

Soil and Solution Preparation: Several different soil types with varying organic carbon and clay content are used. A solution of the ¹⁴C-labeled test substance is prepared, typically in 0.01 M CaCl₂ to mimic soil solution ionic strength.[22]

-

Equilibration (Adsorption): A known mass of soil is mixed with a known volume of the test solution in a centrifuge tube. The tubes are agitated (shaken) for a predetermined time to reach equilibrium.[20]

-

Separation: The soil and solution are separated by centrifugation.

-

Analysis: The concentration of the ¹⁴C-labeled substance in the aqueous phase is measured by Liquid Scintillation Counting (LSC). The amount adsorbed to the soil is calculated by the difference from the initial concentration.

-

Desorption: The supernatant is replaced with a fresh solution (without the test substance), and the tubes are agitated again to determine the amount of the compound that desorbs from the soil.

-

Data Calculation: The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are calculated. These values are key inputs for environmental mobility models.

Diagram 2: Adsorption/Desorption Batch Equilibrium (OECD 106)

Caption: Key steps in an adsorption/desorption batch equilibrium study.

The "Why": This study simulates the movement of a compound through a soil profile under the influence of rainfall, providing a direct measure of its potential to leach towards groundwater.[23][24]

Experimental Protocol: OECD 312

-

Column Preparation: Glass or stainless steel columns are packed with soil to a specific depth (e.g., 30 cm) and density.[25][26]

-

Application: The ¹⁴C-labeled test substance (or its aged residues from a soil metabolism study) is applied to the top of the soil column.[25]

-

Leaching: A simulated rainfall (e.g., 0.01 M CaCl₂) is applied to the top of the column at a constant rate for a defined period (e.g., 48 hours).[24]

-

Leachate Collection: The water that percolates through the column (the leachate) is collected in fractions.

-

Soil Segmentation: After the leaching period, the soil column is carefully extruded and sliced into segments (e.g., every 5 cm).

-

Analysis: The leachate fractions and the soil segments are analyzed to determine the distribution of radioactivity. This shows how far the compound and its metabolites have moved down the soil profile.

Plant Metabolism: Uptake and Transformation in Crops (OECD 501)

The "Why": For agrochemicals, it is essential to understand how they are taken up, translocated, and metabolized by plants. This information is critical for assessing potential residues in food and feed.[27][28]

Experimental Protocol: OECD 501

-

Plant Growth: The target crop is grown in a controlled environment (greenhouse or growth chamber) in soil treated with the ¹⁴C-labeled test substance.[28]

-

Application: The substance can be applied to the soil or directly to the foliage, depending on the intended use pattern.[28]

-

Sampling: Plants are harvested at various growth stages, including at maturity.

-

Separation and Extraction: The plants are separated into different parts (e.g., roots, leaves, fruits, grains), and each part is extracted.

-

Analysis: The extracts are analyzed to identify and quantify the parent compound and its metabolites. The total radioactive residue (TRR) in each plant part is determined.

Analytical Techniques: Deciphering the Radioactive Signal

The success of any ¹⁴C environmental fate study hinges on the accurate and sensitive measurement of radioactivity and the identification of the compounds associated with it.

-

Liquid Scintillation Counting (LSC): This is the workhorse for quantifying total radioactivity in liquid samples (e.g., water samples, solvent extracts, volatile traps). The sample is mixed with a scintillation cocktail, and the beta particles emitted by ¹⁴C cause the cocktail to emit flashes of light, which are detected and counted.[29][30]

-

Combustion Analysis: To determine the amount of non-extractable (bound) residues in soil or plant material, the sample is combusted at high temperature. The resulting ¹⁴CO₂ is trapped and quantified by LSC.[31]

-

Chromatographic Separation (Radio-HPLC and Radio-TLC): These techniques are used to separate the parent compound from its metabolites. The separated compounds are then passed through a radioactivity detector to create a radiochromatogram, which shows the distribution of radioactivity among the different chemical species.[32][33][34]

-

Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique is used to identify the chemical structure of the metabolites by providing information on their molecular weight and fragmentation patterns.[32]

Data Interpretation: From Radioactivity to Risk Assessment

The ultimate goal of these studies is to generate data that can be used to assess the environmental risk of a chemical. This involves:

-

Calculating Degradation Rates: Determining the time it takes for 50% (DT₅₀) and 90% (DT₉₀) of the compound to dissipate from a system.

-

Identifying Major Metabolites: Characterizing any transformation products that are formed in significant amounts and assessing their potential toxicity and persistence.

-

Establishing a Mass Balance: Ensuring that at least 90% of the initially applied radioactivity is accounted for at each sampling interval, which validates the experimental procedure.[16]

-

Determining Mobility Potential: Using Koc values from adsorption studies and leaching data to predict whether a compound is likely to remain in the topsoil or move towards groundwater.

Conclusion: A Commitment to Scientific Integrity and Environmental Stewardship

Environmental fate studies using ¹⁴C-labeled compounds are a cornerstone of modern chemical safety assessment. They provide an unparalleled level of detail and certainty in understanding how a substance behaves in the complex environmental mosaic. By embracing the scientific principles behind these studies and executing them with meticulous attention to detail, we can generate the high-quality, trustworthy data necessary to make informed decisions. This commitment to scientific integrity is fundamental to the responsible development of new chemicals and the enduring protection of our shared environment.

References

-

Bunte, D., & Kues, U. (2020). Determination of non-extractable residues in soils: Towards a standardised approach. Journal of Hazardous Materials, 388, 121777. [Link]

-

Hertel, O., & Farkas, J. (2000). Optimization of liquid scintillation counting techniques for the determination of carbon-14 in environmental samples. Journal of Radioanalytical and Nuclear Chemistry, 243(1), 169-174. [Link]

-

Labcorp. (n.d.). OECD 501: Metabolism in crops. Retrieved February 22, 2026, from [Link]

-

Valls, C., et al. (2023). Quality Assurance of Potential Radioanalytical Methods for 14C in Environmental Samples. Applied Sciences, 13(12), 6982. [Link]

-

ibacon. (2002, April 24). OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems. [Link]

-

ibacon. (2002, April 24). OECD 307: Aerobic and Anaerobic Transformation in Soil. [Link]

-

ibacon. (2000, January 21). OECD 106: Adsorption – Desorption using a Batch Equilibrium Method. [Link]

-

Kästner, M., & Schäffer, A. (2016). Quantitative Identification of Biogenic Nonextractable Pesticide Residues in Soil by 14C-Analysis. Environmental Science & Technology, 50(12), 6415-6422. [Link]

-

Fera Science Ltd. (n.d.). Aerobic and Anaerobic Transformation in Soil. Retrieved February 22, 2026, from [Link]

-

ECETOC. (n.d.). Appendix C: Measurement of Sorption (Kd). [Link]

-

OECD. (2007). Test No. 501: Metabolism in Crops. OECD Guidelines for the Testing of Chemicals, Section 5. [Link]

-

OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals, Section 3. [Link]

-

ibacon. (2004, April 13). OECD 111: Hydrolysis as a Function of pH. [Link]

-

Cassette, P., et al. (2005). Measurement of the carbon 14 activity at natural level in air samples. Radioprotection, 40(S1), S381-S386. [Link]

-

Eschenbach, A., & Kästner, M. (1998). Fate and Stability of Nonextractable Residues of [14C]PAH in Contaminated Soils under Environmental Stress Conditions. Environmental Science & Technology, 32(17), 2595-2601. [Link]

-

Situ Biosciences. (n.d.). OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems. Retrieved February 22, 2026, from [Link]

-

Situ Biosciences. (n.d.). OECD 111 – Hydrolysis as a Function of pH. Retrieved February 22, 2026, from [Link]

-

University of Bern. (n.d.). Sample preparation - 14C Analysis. Retrieved February 22, 2026, from [Link]

-

Fera Science Ltd. (n.d.). Aerobic and Anaerobic Transformation in Aquatic Sediment System. Retrieved February 22, 2026, from [Link]

-

Smithers. (n.d.). OECD 307: Aerobic and anaerobic transformation in soil. Retrieved February 22, 2026, from [Link]

-

Smithers. (n.d.). OECD 111: Hydrolysis as a function of pH & abiotic degradation. Retrieved February 22, 2026, from [Link]

-

OECD. (2002). Test No. 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems. OECD Guidelines for the Testing of Chemicals, Section 3. [Link]

-

OECD. (2025, June 24). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals, Section 3. [Link]

-

Situ Biosciences. (n.d.). OECD 106: Adsorption – Desorption Using a Batch Equilibrium Method. Retrieved February 22, 2026, from [Link]

-

German Environment Agency (Umweltbundesamt). (2022, December 5). Report: Determination of nonextractable residues in soils. [Link]

-

Gikas, E., & Cova, A. (2023). Analysis of pesticide residues in soil. Current Opinion in Green and Sustainable Chemistry, 43, 100847. [Link]

-

Smithers. (2023). 2023 ACS Presentation - Soil column leaching of [14C]-Atrazine in similar soils representing three continents. [Link]

-

Varlam, C., et al. (2010). A simple sample preparation system for determination of 14C in environmental samples and radwastes using liquid scintillation counting. Journal of Radioanalytical and Nuclear Chemistry, 286(1), 223-227. [Link]

-

Open Medscience. (2025, August 10). Carbon-14 Radiolabelling: Theory, Methods, and Applications in Research. [Link]

-

Selcia. (2015, December 31). Registration Studies Using 14C Radiolabelled Compounds. [Link]

-

ECETOC. (n.d.). Appendix D: Measurement of Hydrolysis. [Link]

-

University of Cambridge. (2024, February 14). 14C Measurement of Samples for Environmental Science Applications at the National Environmental Isotope Facility (NEIF) Radiocarbon Laboratory, SUERC, UK. [Link]

-

Atomic Energy Education Society. (n.d.). LESSON 7: TRITIUM AND C-14 MONITORING. [Link]

-

OECD. (2004). Test No. 312: Leaching in Soil Columns. OECD Guidelines for the Testing of Chemicals, Section 3. [Link]

-

OECD. (2004). Test No. 111: Hydrolysis as a Function of pH. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

OECD. (2000). Test No. 106: Adsorption -- Desorption Using a Batch Equilibrium Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

OECD. (2002). Test No. 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems. OECD Guidelines for the Testing of Chemicals, Section 3. [Link]

-

OECD. (2004, November 23). Test No. 312: Leaching in Soil Columns. OECD Guidelines for the Testing of Chemicals, Section 3. [Link]

-

OECD. (2000, January 21). Test No. 106: Adsorption -- Desorption Using a Batch Equilibrium Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

Rdcthera. (n.d.). 14C-Radiolabeling Service. Retrieved February 22, 2026, from [Link]

-

Venturini, R. J., et al. (1990). Application of a Radioactivity Detector to the Analysis of 14C-carmoisine Metabolites by Ion-Pair High-Pressure Liquid Chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 532(2), 323-330. [Link]

-

Selcia. (n.d.). C-14 Custom Radiolabelling. Retrieved February 22, 2026, from [Link]

-

Kim, J. H., et al. (2013). Adsorption and Metabolism of [14C]butachlor in Rice Plants Under Pot Cultivation. Journal of the Korean Society for Applied Biological Chemistry, 56(4), 437-442. [Link]

-

LabLogic. (2024, November 6). Radio-HPLC, radio-TLC, and gamma spectrometry in one compact instrument. [Link]

-

European Commission. (1997, July 22). APPENDIX A MET. [Link]

-

Feltz, H. R., & Hanshaw, B. B. (1963). Preparation of water samples for carbon-14 dating. U.S. Geological Survey Circular 480. [Link]

-

International Journal of Bio-resource and Stress Management. (2025, April 13). OECD-Guideline for the Testing of Chemicals, Leaching in Soil Columns. [Link]

-

Eurofins. (n.d.). Five Things to Know About Soil Column Leaching. [Link]

Sources

- 1. 14C Radiolabeling | Carbon 14 Isotope Radiolabel | Selcia [selcia.com]

- 2. 14C Radiolabeled Compounds Registration Studies | Selcia [selcia.com]

- 3. food.ec.europa.eu [food.ec.europa.eu]

- 4. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 7. oecd.org [oecd.org]

- 8. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 9. shop.fera.co.uk [shop.fera.co.uk]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. oecd.org [oecd.org]

- 12. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 13. oecd.org [oecd.org]

- 14. OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems | ibacon GmbH [ibacon.com]

- 15. OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems - Situ Biosciences [situbiosciences.com]

- 16. shop.fera.co.uk [shop.fera.co.uk]

- 17. oecd.org [oecd.org]

- 18. findit.southwales.ac.uk [findit.southwales.ac.uk]

- 19. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 20. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 21. oecd.org [oecd.org]

- 22. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]

- 23. smithers.com [smithers.com]

- 24. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 25. oecd.org [oecd.org]

- 26. OECD-Guideline for the Testing of Chemicals, Leaching in Soil Columns: Guideline 312, 2000, dated 13 April (2004). [sciepub.com]

- 27. catalog.labcorp.com [catalog.labcorp.com]

- 28. oecd.org [oecd.org]

- 29. mdpi.com [mdpi.com]

- 30. iaea.org [iaea.org]

- 31. researchgate.net [researchgate.net]

- 32. 14C-Radiolabeling Service - Alfa Cytology - Rdcthera [rdcthera.com]

- 33. Application of a radioactivity detector to the analysis of 14C-carmoisine metabolites by ion-pair high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Radio-HPLC, radio-TLC, and gamma spectrometry in one compact instrument – LabLogic [lablogic.com]

An In-Depth Technical Guide to the Principle of Radiolabeling in Drug Discovery

Authored by a Senior Application Scientist

Abstract

Radiolabeling, the incorporation of a radioactive isotope into a molecule, stands as a cornerstone technique in modern drug discovery and development.[1][2] Its unparalleled sensitivity and ability to trace molecules in complex biological systems provide indispensable insights into a drug candidate's journey through the body.[3][4] This guide offers a comprehensive exploration of the core principles of radiolabeling, from the fundamental properties of radionuclides to the intricate methodologies of their incorporation and their critical applications in Absorption, Distribution, Metabolism, and Excretion (ADME) studies, receptor binding assays, and in vivo imaging.[5][6] We will delve into the causality behind experimental choices, the self-validating nature of radiolabeling protocols, and the authoritative grounding that underpins this powerful technology.

The Foundational Principle: Unveiling the Unseen with Radioactivity

At its core, radiolabeling leverages the predictable decay of unstable isotopes, which emit detectable radiation.[7] By replacing a stable atom within a drug molecule with its radioactive counterpart, we create a "tagged" version that is chemically identical to the parent compound but can be traced with exceptional precision.[1][3] This principle is paramount because it ensures that the radiolabeled molecule's biological behavior faithfully represents that of the non-labeled drug, a critical factor for generating reliable data.[4]

The choice of radioisotope is a critical first step, dictated by the specific application and the properties of the isotope itself. Key considerations include:

-

Half-life: The time it takes for half of the radioactive atoms to decay. This must be long enough to complete the experiment but short enough to minimize long-term radiation exposure and waste.[1][4]

-

Type of Emission: Beta (β) particles are suitable for quantitative analysis in liquid scintillation counting, while gamma (γ) rays are necessary for in vivo imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).[7][8]

-

Specific Activity: The amount of radioactivity per unit mass of the compound. High specific activity is crucial for studies requiring high sensitivity, such as receptor binding assays.[9]

A Palette of Radionuclides: Choosing the Right Tool for the Job

The drug discovery professional has a range of radioisotopes at their disposal, each with unique characteristics that make them suitable for different applications.

| Radionuclide | Half-Life | Emission Type | Common Applications in Drug Discovery | Key Considerations |

| Carbon-14 (¹⁴C) | ~5,730 years | Beta (β) | "Gold standard" for ADME studies, metabolic pathway elucidation.[4][10] | Long half-life requires careful waste management. Synthesis can be complex.[4][5] |

| Tritium (³H) | ~12.3 years | Beta (β) | Receptor binding assays, in vitro metabolism studies.[5][10] | Generally easier and less expensive to synthesize than ¹⁴C-labeled compounds.[5][11] Potential for tritium exchange with the solvent.[10] |

| Phosphorus-32 (³²P) | ~14.3 days | Beta (β) | Labeling nucleic acids and phosphoproteins.[10][12] | High energy beta emission provides high sensitivity but requires stringent safety precautions.[10] |

| Sulfur-35 (³⁵S) | ~87.4 days | Beta (β) | Labeling proteins and peptides containing methionine or cysteine.[6][12] | |

| Iodine-125 (¹²⁵I) | ~59.4 days | Gamma (γ) | Radioimmunoassays (RIAs), labeling of proteins and antibodies.[1][9] | Can alter the biological properties of small molecules if not carefully positioned. |

| Fluorine-18 (¹⁸F) | ~110 minutes | Positron (β+) | Positron Emission Tomography (PET) imaging.[7][8] | Short half-life necessitates on-site or nearby cyclotron production and rapid synthesis. |

| Technetium-99m (⁹⁹ᵐTc) | ~6 hours | Gamma (γ) | SPECT imaging.[13][14] | Short half-life minimizes patient radiation dose.[14] |

The Art and Science of Synthesis: Radiolabeling Methodologies

The incorporation of a radioisotope into a drug molecule is a highly specialized field of synthetic chemistry. The primary goal is to produce a radiochemically pure and stable product with a known specific activity. Methodologies can be broadly categorized into two main approaches: direct labeling and precursor-based labeling.

3.1. Direct Labeling

Direct labeling involves the direct incorporation of the radioisotope into the target molecule. This can be achieved through:

-

Isotopic Exchange: Replacing a stable atom in the molecule with its radioisotope. This method is often used for introducing tritium.[4]

-

Chemical Synthesis: Building the molecule from a radiolabeled starting material. This is the most common method for incorporating ¹⁴C.[15]

3.2. Precursor-Based Labeling (Indirect Labeling)

For larger molecules like proteins, antibodies, and nanoparticles, direct labeling can be challenging and may alter their biological function.[9][16] In these cases, a precursor-based or indirect approach is employed. This involves attaching a small, radiolabeled molecule (a prosthetic group or bifunctional chelating agent) to the larger biomolecule.[9][17]

Experimental Protocol: A Representative ¹⁴C Radiolabeling Workflow

The following protocol outlines a typical workflow for the custom synthesis of a ¹⁴C-labeled small molecule drug candidate for use in ADME studies.

-

Target and Position Selection: The first and most critical step is to select a metabolically stable position within the molecule for the ¹⁴C label. This ensures that the radiolabel is not lost during metabolism, allowing for accurate tracking of all drug-related material.[15]

-

Synthetic Route Design: A synthetic route is designed to incorporate the ¹⁴C atom, often starting from a commercially available ¹⁴C-labeled precursor like [¹⁴C]barium carbonate.[15]

-

Radiosynthesis: The synthesis is carried out in a specialized radiochemistry laboratory with appropriate shielding and containment to handle the radioactive materials safely.

-

Purification: The crude radiolabeled product is purified, typically using High-Performance Liquid Chromatography (HPLC), to remove any unreacted starting materials and impurities.[3]

-

Characterization and Quality Control: The final product is rigorously analyzed to confirm its identity, chemical purity, and radiochemical purity. Techniques such as Liquid Scintillation Counting (LSC) are used to determine the specific activity.[18]

Sources

- 1. openmedscience.com [openmedscience.com]

- 2. moravek.com [moravek.com]

- 3. moravek.com [moravek.com]

- 4. openmedscience.com [openmedscience.com]

- 5. The use of radiolabeled compounds for ADME studies in discovery and exploratory development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. longdom.org [longdom.org]

- 8. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Radiolabelling small and biomolecules for tracking and monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 10. moravek.com [moravek.com]

- 11. researchgate.net [researchgate.net]

- 12. longdom.org [longdom.org]

- 13. 21.5 Uses of Radioisotopes – Chemistry [wisc.pb.unizin.org]

- 14. Radioisotopes in Medicine - World Nuclear Association [world-nuclear.org]

- 15. pharmaron.com [pharmaron.com]

- 16. Radiolabeling Strategies for Tumor-Targeting Proteinaceous Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pharmafocusasia.com [pharmafocusasia.com]

- 18. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

Methodological & Application

Application Note: High-Sensitivity HPLC-Radiometric Detection of 14C Metabolites

Executive Summary & Regulatory Context

In drug development, the definitive elucidation of metabolic pathways relies on the "Gold Standard" of radiolacing.[1] While Liquid Chromatography-Mass Spectrometry (LC-MS) provides structural identification, it cannot inherently quantify metabolites without synthetic standards for every potential degradant. HPLC with Radiometric Detection (Radio-HPLC) is the only technique that provides a stoichiometric response independent of ionization efficiency, ensuring 100% mass balance recovery.

This guide addresses the critical requirements of the FDA Safety Testing of Drug Metabolites (MIST) guidance and ICH M3(R2), which mandate safety evaluation for any human metabolite formed at >10% of total drug-related exposure [1].[2] Accurate quantification of these 14C-labeled metabolites requires a system optimized for sensitivity, resolution, and data integrity.

Theoretical Principles of Flow Scintillation Analysis (FSA)

The Physics of Detection

Unlike static Liquid Scintillation Counting (LSC), FSA detects events in a moving stream.[3] The total counts registered for a peak are defined by the Residence Time (

Where Residence Time is governed by the flow cell volume (

Critical Insight: Increasing

Heterogeneous vs. Homogeneous Counting

-

Homogeneous (Liquid Scintillator): The HPLC eluent is mixed with a liquid cocktail before the flow cell. This offers 4

geometry , maximizing interaction between the weak -

Heterogeneous (Solid Scintillator): The flow cell is packed with scintillator beads (e.g., Yttrium Silicate). While this reduces radioactive waste, self-absorption and limited surface area significantly reduce sensitivity. Efficiency: <10-20%.

-

Recommendation: For MIST compliance and metabolite profiling, Liquid Scintillator is mandatory to achieve the required Limits of Detection (LOD).

Experimental Hardware Configuration

The following diagram illustrates the optimal flow path to minimize band broadening while ensuring adequate mixing.

Figure 1: Optimized Logic Flow for Radio-HPLC System. Note the positioning of the UV detector before the mixing tee to prevent scintillant interference with UV absorbance.

Method Development Protocol

Scintillator Selection & Ratio

The mixing ratio between HPLC eluent and Liquid Scintillator (LS) dictates the "holding capacity" of the mixture. If the ratio is too low, the organic/aqueous gradient may cause the cocktail to gel or phase-separate, destroying the signal.

-

Standard Ratio: 3:1 (Scintillant : Eluent).[4]

-

High-Aqueous Gradients: Requires high-uptake cocktails (e.g., Ultima-Flo™ M).

-

Self-Validation Step: Perform a "Jar Test" before connecting the system. Mix the mobile phase B (organic) and A (aqueous) with the scintillant at the intended ratio in a clear vial. If cloudiness appears within 2 hours, the method will fail.

Flow Cell Sizing

Select the flow cell volume based on your column geometry to maintain resolution.

| Column ID (mm) | Flow Rate (mL/min) | Recommended Cell Volume ( | Residence Time (sec) @ 3:1 Ratio |

| 4.6 (Standard) | 1.0 | 250 - 500 | 3.75 - 7.5 |

| 2.1 (UHPLC) | 0.2 - 0.4 | 40 - 100 | 3.0 - 7.5 |

| 1.0 (Micro) | 0.05 | 10 - 20 | 6.0 - 12.0 |

The "Zero-Injection" Baseline Check

Before running radioactive samples, inject a blank solvent.

-

Monitor the background CPM (Counts Per Minute).

-

Pass Criteria: Background should be stable (typically 15-25 CPM for

C). -

Fail Criteria: Spikes or drifting baseline indicate pump pulsation or air bubbles in the mixing tee.

Validated Experimental Workflow

Step 1: System Equilibration

-

Purge the Scintillant Pump to remove air.

-

Set the Scintillant Flow Rate to

the HPLC Flow Rate. -

Allow the mixed stream to flow for 15 minutes.

-

Verification: Observe the pressure trace on the radio-detector. It must be flat. Sawtooth patterns indicate pump failure.

Step 2: Efficiency Determination (Quench Correction)

Unlike static LSC, real-time quench correction is difficult. We rely on Constant Quench assumptions.

-

Inject a standard of known activity (e.g.,

C-Benzoic Acid, ~10,000 DPM). -

Calculate Efficiency (

): -

Requirement:

must be

Step 3: Sample Analysis[5]

-

Inject sample (ensure mass load does not exceed column capacity).

-

Collect data with a sampling rate of at least 6 seconds/point (or 10 points per peak).

Step 4: Post-Run Wash

-

Flush the scintillant line with Methanol or Ethanol (NOT water, as it may precipitate the scintillator) for 10 minutes.

-

Prevents crystallization in the flow cell.

Data Analysis & Decision Logic

Limit of Detection (LOD) Calculation

Do not rely on "visual" detection. Use the Currie Equation [2] adapted for chromatography to define the Critical Level (

- = Background Count Rate (CPM)

- = Integration time of the peak (min)

To convert this to DPM (absolute sensitivity):

Optimization Decision Tree

Use the following logic to troubleshoot poor data quality.

Figure 2: Decision Matrix for Method Optimization. Blue nodes represent decision points; Red/Green nodes represent physical hardware changes.

References

-

U.S. Food and Drug Administration (FDA). Guidance for Industry: Safety Testing of Drug Metabolites (MIST).[5] (2008/2020). Defines the "10% of parent" threshold for metabolite characterization. [Link]

-

Currie, L. A. Limits for Qualitative Detection and Quantitative Determination. Analytical Chemistry 40.3 (1968): 586-593. The foundational statistical text for calculating limits of detection in radiochemistry. [Link]

-

LabLogic. Flow Scintillation Analysis: Principles and Applications. Technical Application Note.[4][6] Detailed discussion on residence time and cell efficiency. [Link]

-

Berthold Technologies. Flow Cells for Radio HPLC: Solid vs Liquid Scintillation. Technical Overview of flow cell geometries and scintillator types. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Meeting Report: Metabolites in Safety Testing (MIST) Symposium—Safety Assessment of Human Metabolites: What’s REALLY Necessary to Ascertain Exposure Coverage in Safety Tests? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eag.com [eag.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ehs.psu.edu [ehs.psu.edu]

Application Notes & Protocols: Leaching Studies with ¹⁴C Labeled Pesticides

A Senior Application Scientist's Guide to Environmental Fate Assessment

This document provides a comprehensive guide for researchers, scientists, and professionals in drug and pesticide development on the design, execution, and interpretation of leaching studies using ¹⁴C labeled pesticides. It moves beyond a simple recitation of steps to explain the scientific rationale behind the protocols, ensuring a robust and defensible environmental risk assessment.

The Imperative for Leaching Studies in Environmental Safety

Before a new pesticide can be registered for use, regulatory bodies worldwide require a thorough evaluation of its environmental fate and behavior.[1][2] A critical component of this assessment is understanding the pesticide's potential to leach through the soil profile and contaminate groundwater. Leaching studies are designed to quantify this mobility.[3] The use of Carbon-14 (¹⁴C) labeled compounds is the gold standard for these investigations for several key reasons:

-

Mass Balance: ¹⁴C labeling allows for a complete accounting of the applied pesticide, including the parent compound, its transformation products (metabolites), and residues that become strongly bound to the soil matrix (non-extractable residues).[4][5][6]

-

Sensitivity and Specificity: Radiometric detection methods are exceptionally sensitive, enabling the detection of minute quantities of the pesticide and its degradates, far below the limits of conventional analytical techniques.

-

Metabolite Tracking: The ¹⁴C label, ideally placed in a stable part of the molecule, acts as a tracer, allowing scientists to follow the formation and movement of various metabolites, which may have different mobility and toxicity profiles than the parent compound.

These studies are typically conducted using two primary experimental systems: laboratory-based soil columns for initial screening and more complex, field-based lysimeters for generating data under realistic environmental conditions.[4][7][8]

Core Principles: Why and How Pesticides Move in Soil

The potential for a pesticide to leach is not an intrinsic property of the chemical alone but a complex interplay between the substance's physicochemical properties and the characteristics of the soil environment. Understanding this causality is crucial for designing meaningful studies.

-

Sorption/Desorption (Koc): This is arguably the most critical factor. The organic carbon partition coefficient (Koc) describes a chemical's tendency to bind to soil organic matter. High Koc values indicate strong binding, resulting in low mobility. Conversely, low Koc values suggest the compound will remain dissolved in soil water and be more prone to leaching.[8][9]

-

Persistence (DT50): The dissipation half-life (DT50) in soil determines how long the pesticide is available to be leached. Compounds that degrade rapidly are less likely to reach deeper soil layers.[8]

-

Soil Properties: Soil texture (sand, silt, clay content), pH, and organic matter content significantly influence leaching.[3][6] For instance, sandy soils with low organic matter offer fewer binding sites and larger pores, facilitating rapid water and pesticide movement.[3]

-

Aged Residues: In the environment, pesticides are not immediately leached upon application. They undergo a period of "aging," where they are subject to microbial and chemical degradation.[3] Regulatory guidelines, therefore, require leaching studies on these "aged residues" to provide a more realistic assessment of what might move through the soil profile over time.[3][6]

The choice of ¹⁴C as the radiolabel is based on its long half-life (5730 years) and its fundamental role in the structure of organic molecules, ensuring the label remains with the compound and its carbon-containing metabolites throughout the study.[10][11][12]

Experimental Workflow: A Regulatory-Compliant Approach

The following workflow is designed to align with internationally recognized guidelines, such as OECD Test Guideline 312 and U.S. EPA OPPTS 835.1240.[3][6][13][14]

Sources

- 1. hse.gov.uk [hse.gov.uk]

- 2. Data Requirements for Pesticide Registration [npic.orst.edu]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. selcia.com [selcia.com]

- 5. tandfonline.com [tandfonline.com]

- 6. archive.epa.gov [archive.epa.gov]

- 7. DSpace [dr.lib.iastate.edu]

- 8. researchgate.net [researchgate.net]

- 9. english.ctgb.nl [english.ctgb.nl]

- 10. Quality Assurance of Potential Radioanalytical Methods for 14C in Environmental Samples [mdpi.com]

- 11. 14C Analysis: Radiocarbon - LARA [14c.unibe.ch]

- 12. How carbon-14 analysis helps preserve biodiversity - CIRAM Lab [ciram-lab.com]

- 13. oecd.org [oecd.org]

- 14. files.chemicalwatch.com [files.chemicalwatch.com]

In vitro metabolism of Benzoic acid-ring-UL-14C in hepatocytes

Application Note: In Vitro Metabolism of Benzoic Acid-Ring-UL-14C in Cryopreserved Hepatocytes

Executive Summary

This application note details the protocol for evaluating the metabolic stability and metabolite profiling of this compound using cryopreserved hepatocytes. Benzoic acid serves as a canonical probe substrate for Phase II glycine conjugation (hippurate formation), a mitochondrial pathway distinct from the microsomal P450 and UGT systems. This assay is critical for validating the functional integrity of mitochondrial enzymes in hepatocyte lots and for investigating drug-drug interactions (DDIs) involving the acyl-CoA ligase/glycine N-acyltransferase pathway.

Scientific Background & Rationale

The Metabolic Pathway

Unlike the majority of xenobiotics metabolized by the Endoplasmic Reticulum (ER), benzoic acid metabolism occurs primarily in the mitochondrial matrix . The pathway involves two sequential steps:

-

Activation: Benzoic acid is converted to an energy-rich intermediate, Benzoyl-CoA , by benzoate:CoA ligase (requiring ATP and CoA).[1]

-

Conjugation: The benzoyl moiety is transferred to glycine by glycine N-acyltransferase (GLYAT) to form Hippuric Acid (Benzoylglycine).[1][2]

Note: A minor secondary pathway involves ester glucuronidation via UGTs in the ER, but glycine conjugation is the dominant route in most mammals (humans, rats), making this assay a specific marker for mitochondrial metabolic capacity.

Radiolabel Selection Strategy

Why Ring-UL-14C? We utilize [Ring-UL-14C]Benzoic Acid (Uniformly Labeled on the benzene ring) rather than carboxyl-14C.

-

Metabolic Stability: The benzene ring is metabolically stable under these conditions.

-

Risk Mitigation: Carboxyl-labeled isotopomers carry a theoretical risk of radiolabel loss as

if decarboxylation occurs (though rare for benzoate). The ring label ensures that all metabolites (Hippuric acid, Benzoyl glucuronide) and the parent compound retain the radiolabel for accurate mass balance calculations.

Visualizing the Mechanism

The following diagram illustrates the compartmentalization and enzymatic flow of Benzoic Acid metabolism in the hepatocyte.

Figure 1: Compartmentalized metabolic pathway of Benzoic Acid in hepatocytes. The primary flux is mitochondrial glycine conjugation.[2]

Materials & Reagents

Test System

-

Cryopreserved Hepatocytes: Species-specific (e.g., Human, Sprague-Dawley Rat).

-

Requirement: High viability (>75%) and validated attachment efficiency (if plating) or suspension stability.

-

Justification: Cryopreserved cells allow for the use of large pools (n>10 donors) to average out inter-individual enzymatic variability.

-

Chemicals

-

Radiolabel: [Ring-UL-14C]Benzoic Acid (Specific Activity > 50 mCi/mmol).

-

Incubation Medium: Krebs-Henseleit Buffer (KHB), pH 7.4.

-

Note: Serum-free Williams' Medium E is an alternative, but KHB is preferred for analytical cleanliness in HPLC.

-

-

Stop Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.

Experimental Protocol

Workflow Diagram

Figure 2: Step-by-step experimental workflow for the metabolic stability assay.

Step-by-Step Methodology

Step 1: Substrate Preparation

-

Prepare a stock solution of [14C]Benzoic Acid in water or DMSO.

-

Dilute in pre-warmed (

) KHB to generate a 20 µM dosing solution (2x concentration).-

Target Final Concentration: 10 µM (physiologically relevant, below saturation for ligases).

-

Organic Solvent Limit: Ensure final DMSO < 0.1% (v/v) to avoid enzyme inhibition.

-

Step 2: Hepatocyte Thawing & Preparation [3][4][5][6]

-

Thaw cryopreserved hepatocytes rapidly (

min) in a -

Pour into pre-warmed thawing medium (e.g., CHRM) and centrifuge (100 x g, 10 min) to pellet.

-

Resuspend pellet in KHB.

-

Determine viability using Trypan Blue exclusion.

-

Adjust cell density to

viable cells/mL (2x density).

Step 3: Incubation (Suspension)

-

Aliquot 50 µL of hepatocyte suspension into a 96-well plate or microcentrifuge tubes.

-

Pre-incubate at

(5% -

Initiate: Add 50 µL of the 20 µM [14C]Benzoic Acid dosing solution to the cells.

-

Final Conditions:

cells/mL, 10 µM Benzoic Acid.

-

-

Controls:

Step 4: Sampling & Termination

-

At designated time points (0, 15, 30, 60, 90, 120 min), remove 100 µL of the reaction mixture.

-

Immediately dispense into 100 µL of Ice-Cold Acetonitrile (containing internal standard if using LC-MS, though LSC uses radiolabel).

-

Vortex vigorously and place on ice for 10 minutes to ensure protein precipitation.

-

Centrifuge at

for 10 minutes at -

Collect supernatant for analysis.[5]

Analytical Methodology (HPLC-RAM)

To quantify the parent and metabolites, we use High-Performance Liquid Chromatography with Radio-Flow Detection (HPLC-RAM).

System Configuration:

-

Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 3.5 µm, 4.6 x 100 mm).

-

Why T3? Better retention for polar organic acids like Hippuric acid.

-

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.[8]

-

Detection:

-

Radio-flow detector (Flow cell: Solid scintillator or liquid admixture).

-

UV at 254 nm (Benzoic acid aromatic ring absorption).

-

Gradient Profile:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

|---|---|---|---|

| 0.0 | 95 | 5 | Initial Hold |

| 2.0 | 95 | 5 | Start Gradient |

| 12.0 | 5 | 95 | Elution |

| 14.0 | 5 | 95 | Wash |

| 14.1 | 95 | 5 | Re-equilibration |

| 18.0 | 95 | 5 | End |

Expected Retention Order:

-

Hippuric Acid: Elutes early (more polar due to glycine amide).

-

Benzoic Acid: Elutes later (more lipophilic).

Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )

Plot the natural logarithm (ln) of the remaining parent compound (Benzoic Acid) peak area against incubation time.

The in vitro intrinsic clearance is calculated as:

Mass Balance & Metabolite Profiling

Since we use 14C-labeled substrate, we can calculate the fractional formation of metabolites.

-

Total Radioactivity: Sum of all integrated peaks in the radio-chromatogram.

-

Metabolite %:

Typical Results:

-

Rat Hepatocytes: Rapid depletion of Benzoic acid; >80% conversion to Hippuric acid within 60 mins.

-

Human Hepatocytes: Slower clearance than rat; primary metabolite is Hippuric acid.

-

Dog Hepatocytes: Unique species difference; dogs are deficient in N-acetyltransferase but proficient in glycine conjugation.

References

-

FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.Link

-

Bridges, J. W., et al. (1970).[9] Species differences in the metabolism of benzoic acid. Biochemical Journal, 118(1), 47–51. Link

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

-

OECD Guidelines for the Testing of Chemicals. (2010). Test No. 417: Toxicokinetics.Link

-

Thermo Fisher Scientific. Protocol for Thawing and Use of Cryopreserved Hepatocytes.Link

Sources

- 1. Reactome | Conjugation of benzoate with glycine [reactome.org]

- 2. elearning.uniroma1.it [elearning.uniroma1.it]

- 3. Thawing and Plating Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. xenotech.com [xenotech.com]

- 5. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. bdj.co.jp [bdj.co.jp]

- 7. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. chromatographytoday.com [chromatographytoday.com]

- 9. portlandpress.com [portlandpress.com]

Troubleshooting & Optimization

Technical Support Center: 14C Liquid Scintillation Counting (LSC)

Topic: Quench Correction & Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Specialist Status: Operational

Welcome to the LSC Technical Hub

As researchers, we often treat the Liquid Scintillation Counter (LSC) as a "black box"—we put vials in, and numbers come out. However, in 14C analysis, Counts Per Minute (CPM) is not a unit of concentration; it is a raw signal. To get the truth—Disintegrations Per Minute (DPM) —you must correct for quench.

Quench is the enemy of efficiency.[1] It is the physical or chemical interference that prevents the beta particle's energy from being translated into a detectable photon.[2] This guide is designed to move you from "getting numbers" to "generating data."

Module 1: Diagnostic Triage

Is your data trustworthy? Start here.

Before diving into complex corrections, use this logic flow to diagnose the state of your experiment.

Figure 1: Diagnostic Triage Flowchart for LSC Anomalies. Use this logic to distinguish between true quench and artifacts like static or phase separation.

Module 2: The Mechanics of Quench

To fix quench, you must understand where the energy loss occurs.[3] 14C emits a beta particle (

The Two Types of Quench:

-

Chemical Quench: Impurities (e.g., dissolved oxygen, acids) steal energy before it becomes light.[3] The spectrum shifts left (lower energy).[3][4]

-

Color Quench: The light is generated successfully, but colored compounds (e.g., blood, urine, plant extracts) absorb the photons before they reach the PMT.[3][5]

Figure 2: Quench Interference Pathways. Chemical quench disrupts energy transfer; Color quench absorbs the resulting light.[2][4][5]

Module 3: Correction Protocols

How to turn CPM into DPM.

Method A: External Standard (tSIE / H#)

The Industry Standard.

Modern counters (PerkinElmer Tri-Carb, Hidex) use an external gamma source (usually

The Logic:

Troubleshooting tSIE:

-

Q: My tSIE is fluctuating wildly between replicates.

-

A: This indicates Phase Separation . If your cocktail and sample aren't a single phase, the external source sees a different density than the internal isotope.

-

Fix: Add alcohol or use a high-capacity cocktail (e.g., Ultima Gold). Shake and let stand for 30 mins.

-

-

Q: Can I use the factory stored curve?

-

A: No. Factory curves use sealed standards (toluene-based). If you are using aqueous samples in a biodegradable cocktail, the refractive index differs. You must build your own quench curve.

-

Method B: Internal Standard Method (ISM)

The Absolute Truth.

This involves adding a known amount of 14C (e.g.,

Protocol:

-

Count sample (

). -

Add known standard (

).[6] -

Recount (

). -

Calculate Efficiency:

-

Calculate Sample DPM:

Critique: While accurate, this is destructive (you contaminate the sample) and labor-intensive. Use this to validate Method A.

Module 4: Protocol - Creating a 14C Quench Curve

The "Gold Standard" Experiment.

To use tSIE/H# effectively, you must create a correlation curve between the Quench Index and Efficiency.

Materials:

-

10 LSC Vials.

-

Scintillation Cocktail (same as your experiment).

- Standard (approx.[3][6][7] 100,000 DPM per vial).[4][6]

-

Quenching Agent: Nitromethane (preferred for 14C) or Carbon Tetrachloride (

).[3][6]

Step-by-Step Workflow:

-

Preparation: Pipette 15 mL of cocktail into 10 vials.

-

Spike: Add exactly the same amount of

standard to all 10 vials.-

Critical: Weigh the addition if possible for <1% error.

-

-

Quench Addition: Add Nitromethane in increasing increments.

-

Equilibration: Cap, shake, and let sit in the dark for 1 hour (dissipates static/chemiluminescence).

-

Count: Run protocol with "External Standard" enabled.

Data Table: Hypothetical 14C Quench Curve

| Vial # | Nitromethane (µL) | tSIE (Quench Index) | CPM Measured | Efficiency (%) |

| 1 | 0 | 800 | 95,000 | 95.0 |

| 2 | 10 | 720 | 91,000 | 91.0 |

| 3 | 20 | 650 | 86,000 | 86.0 |

| 4 | 40 | 580 | 78,000 | 78.0 |

| 5 | 80 | 450 | 65,000 | 65.0 |

| 6 | 120 | 320 | 50,000 | 50.0 |

| ... | ... | ... | ... | ... |

| 10 | 400 | 80 | 15,000 | 15.0 |

Note: As Nitromethane increases, tSIE drops (indicating higher quench), and Efficiency drops. Your instrument fits a polynomial to this relationship.

Module 5: Advanced FAQs

Q: My samples are blood/urine and are heavily colored (Yellow/Red). Can tSIE correct this? A: tSIE is excellent for Chemical quench but can struggle with severe Color quench because the external gamma source spectrum is affected differently by color than the internal beta spectrum.

-

Solution: For dark samples, perform a Color Correction Curve (using a dye like yellow food coloring instead of Nitromethane) or use sample oxidation (combustion) to convert organic 14C into clear

trapped in Carbo-Sorb [1].

Q: I have "Efficiency" > 100%. How is this possible? A: It is physically impossible. This is a background artifact.

-

Cause: Chemiluminescence (chemical reaction producing light) or Photoluminescence (excitation from lab lights).

-

Fix: "Dark adapt" samples inside the counter for 2 hours before counting. Enable the "Luminescence Correction" feature in your software (e.g., delayed coincidence counting) [2].

Q: What is the limit of detection (LOD) for quenched 14C?

A: Quench raises the LOD. As efficiency drops, you need longer count times to distinguish signal from background.

References

-

L'Annunziata, M. F. (2020).[8][9] Handbook of Radioactivity Analysis: Volume 1. Academic Press.[4] (The definitive text on LSC theory and quench correction).

-

PerkinElmer. (2018). Liquid Scintillation Counting: Quench Correction and Optimization. Application Note. (Details on tSIE and luminescence).

-

National Physical Laboratory. (n.d.). Good Practice Guide for the Measurement of 14C. (Metrology standards for radiocarbon).

-

Hidex. (2021). TDCR (Triple to Double Coincidence Ratio) Method. (Alternative absolute counting method not requiring external standards).

Sources

- 1. research.columbia.edu [research.columbia.edu]

- 2. revvity.com [revvity.com]

- 3. Maintaining Scintillation Counters: Quench Correction and Efficiency [labx.com]

- 4. resources.revvity.com [resources.revvity.com]

- 5. ehs.psu.edu [ehs.psu.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. hidex.com [hidex.com]

- 8. Handbook of Radioactivity Analysis - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 9. search.shanghai.library.nyu.edu [search.shanghai.library.nyu.edu]

Technical Support Center: Overcoming Chemiluminescence in ¹⁴C LSC Analysis

Welcome to the technical support center for ¹⁴C Liquid Scintillation Counting (LSC) analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for a common source of error: chemiluminescence. By understanding the root causes and implementing the robust methodologies outlined below, you can ensure the accuracy and reliability of your ¹⁴C data.

Section 1: Understanding Chemiluminescence

Q1: What is chemiluminescence and why is it a problem in ¹⁴C LSC?

Chemiluminescence is the emission of light from a chemical reaction, not from radioactive decay.[1][2] In LSC, the instrument's photomultiplier tubes (PMTs) cannot distinguish between photons generated by radioactive decay (the signal) and those from chemical reactions (the noise).[2][3] This results in erroneously high counts per minute (CPM), leading to an overestimation of the actual radioactivity in your sample.[4]

The primary mechanism involves the reaction of components within the LSC vial, which creates excited molecules that release energy as light upon returning to their ground state.[3] This phenomenon is particularly problematic for low-activity samples, where the spurious counts from chemiluminescence can significantly obscure the true signal.[5]

Q2: What are the most common causes of chemiluminescence in LSC?

Experience and established literature point to several primary causes:

-